2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate

Description

Systematic Nomenclature and Structural Identification

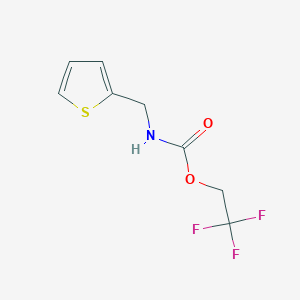

The systematic nomenclature of 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate follows International Union of Pure and Applied Chemistry conventions for organofluorine carbamate compounds. The compound bears the Chemical Abstracts Service registry number 923139-10-0 and possesses the molecular formula C₈H₈F₃NO₂S with a molecular weight of 239.21 grams per mole. The systematic name indicates the presence of a 2,2,2-trifluoroethyl group attached to the oxygen atom of a carbamate functional group, while the nitrogen atom is bonded to a thien-2-ylmethyl substituent. This nomenclature precisely describes the compound's structural arrangement where the thiophene ring system is connected through a methylene bridge to the carbamate nitrogen atom.

The structural identification reveals a complex molecular architecture characterized by the integration of multiple functional groups. The trifluoroethyl component introduces significant electronegativity through three fluorine atoms attached to the terminal carbon of the ethyl chain. The carbamate functional group serves as the central linking unit, featuring the characteristic nitrogen-carbon-oxygen arrangement that defines this chemical class. The thien-2-ylmethyl portion contributes aromatic heterocyclic character through the five-membered thiophene ring containing one sulfur atom. The simplified molecular input line entry system representation shows the connectivity as O=C(OCC(F)(F)F)NCC1=CC=CS1, clearly delineating the bonding patterns between all constituent atoms.

Computational chemistry data provides additional structural insights through topological polar surface area calculations, logarithmic partition coefficient values, and hydrogen bonding parameters. The compound demonstrates a topological polar surface area of 38.33 square angstroms, indicating moderate polarity distribution across the molecular surface. The calculated logarithmic partition coefficient of 2.5366 suggests favorable lipophilicity characteristics that influence solubility and membrane permeability properties. The hydrogen bonding analysis reveals three hydrogen bond acceptor sites and one hydrogen bond donor site, with three rotatable bonds contributing to conformational flexibility.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₈H₈F₃NO₂S | - |

| Molecular Weight | 239.21 | g/mol |

| Chemical Abstracts Service Number | 923139-10-0 | - |

| Topological Polar Surface Area | 38.33 | Ų |

| Logarithmic Partition Coefficient | 2.5366 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Hydrogen Bond Donors | 1 | - |

| Rotatable Bonds | 3 | - |

Historical Context in Organofluorine Chemistry

The development of 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate occurs within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with foundational discoveries in organic fluorine compounds. The scientific field treating organofluorine compounds started before elemental fluorine itself was isolated, establishing a unique precedent in chemical development. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride and obtained fluoromethane, marking the initial synthesis of a carbon-fluorine bond in organic chemistry. This pioneering work established the fundamental principles that would later enable the synthesis of complex fluorinated structures like trifluoroethyl derivatives.

Alexander Borodin's contributions in 1862 proved particularly significant for understanding halogen exchange methodologies that remain relevant to modern trifluoroethyl compound synthesis. Borodin pioneered a now-common method of halogen exchange by acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, demonstrating the first nucleophilic replacement of a different halogen atom by fluoride. This halogen exchange methodology became broadly used in fluorine chemistry and especially in fluorochemical industry for the introduction of fluorine atoms into organic molecules. The techniques developed by Borodin established fundamental principles that continue to influence contemporary synthetic approaches to organofluorine compounds, including carbamate derivatives containing trifluoroethyl groups.

Industrial organofluorine chemistry development accelerated dramatically through the twentieth century, experiencing significant changes during World War Two that influenced modern synthetic capabilities. The nonflammability and nontoxicity characteristics of chlorofluorocarbons attracted industrial attention in the 1920s, leading General Motors to settle on these compounds as refrigerants and having DuPont produce them via Swarts' method. In 1931, Bancroft and Wherty managed to solve fluorine's explosion problem by diluting it with inert nitrogen, enabling safer handling of elemental fluorine in synthetic processes. These historical developments in fluorine chemistry infrastructure created the technological foundation necessary for synthesizing complex organofluorine compounds like 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate, which requires sophisticated synthetic methodologies to achieve the precise incorporation of multiple fluorine atoms.

The evolution of organofluorine chemistry over eighty years has enabled the development of specialized compounds that combine fluorinated functionality with other important chemical classes. Contemporary organofluorine chemistry utilizes elemental fluorine itself as a reagent for the introduction of fluorine atoms to organic molecules in leading-edge industries. This historical progression from early halogen exchange methods to modern direct fluorination techniques has made possible the synthesis of compounds like 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate, which represents the integration of classical carbamate chemistry with advanced organofluorine synthetic methodologies. The compound thus embodies the culmination of nearly two centuries of organofluorine chemistry development, incorporating both traditional synthetic principles and modern fluorination techniques.

Position Within Carbamate Ester Family

2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate occupies a specialized position within the broader carbamate ester family, representing a unique combination of organofluorine functionality with traditional carbamate structural features. Carbamates constitute a category of organic compounds with the general formula R₂NC(O)OR and structure >N−C(=O)−O−, which are formally derived from carbamic acid. The term includes organic compounds formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups, as well as salts with the carbamate anion. Within this classification system, 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate represents an ester derivative where the oxygen atom is substituted with a trifluoroethyl group and the nitrogen atom bears a thien-2-ylmethyl substituent.

The compound's classification as a carbamate ester places it among a significant family of chemicals that includes both naturally occurring and synthetic molecules with diverse applications. Carbamate esters are also referred to as urethanes, and polymers that include repeating units of carbamate are referred to as polyurethanes. While carbamic acids themselves are unstable, many carbamate esters and salts demonstrate stability and have found widespread practical applications. The incorporation of the trifluoroethyl group in 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate introduces unique electronic and steric properties that distinguish it from conventional alkyl carbamates, potentially enhancing stability and modifying reactivity patterns compared to non-fluorinated analogs.

Synthetic pathways for carbamate esters typically involve alcoholysis of carbamoyl chlorides or reactions between chloroformates and amines, providing multiple routes for compound preparation. Carbamate esters can arise via alcoholysis of carbamoyl chlorides according to the reaction R₂NC(O)Cl + R'OH → R₂NCO₂R' + HCl. Alternatively, carbamates can be formed from chloroformates and amines following R'OC(O)Cl + R₂NH → R₂NCO₂R' + HCl. These synthetic methodologies provide the foundation for preparing complex carbamate derivatives like 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate, though the incorporation of fluorinated and heterocyclic components may require specialized reaction conditions and purification techniques.

The structural complexity of 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate reflects modern advances in carbamate chemistry that enable the incorporation of diverse functional groups for specific applications. The compound demonstrates how traditional carbamate ester chemistry can be extended through the integration of organofluorine and heterocyclic components to create molecules with potentially enhanced properties. The trifluoroethyl substituent may influence the compound's lipophilicity, metabolic stability, and electronic characteristics compared to conventional carbamate esters. Similarly, the thien-2-ylmethyl group introduces aromatic heterocyclic character that may affect binding interactions and chemical reactivity. This combination of structural features positions 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate as a representative example of how carbamate ester chemistry continues to evolve through the strategic incorporation of specialized functional groups.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(thiophen-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)5-14-7(13)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRKYZKALYFWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. Common reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(thiophen-2-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly for introducing trifluoromethyl groups into various organic molecules. The incorporation of trifluoromethyl groups enhances the stability and reactivity of the resulting compounds, making them valuable in the development of new materials and pharmaceuticals .

Case Study: Synthesis of Trifluoromethylated Compounds

A notable application involves the synthesis of trifluoromethylated pyrazoles using 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate. In a study, the compound was reacted with various amines under specific conditions to yield high-purity products with significant yields. For instance, using potassium carbonate as a base and N,N-dimethylformamide as a solvent, yields of up to 99% were achieved .

Pharmaceutical Development

Role in Drug Design

The unique properties imparted by the trifluoroethyl group are crucial for enhancing bioavailability and therapeutic efficacy in drug design. The compound has been explored for its potential to create novel pharmaceuticals with improved pharmacokinetic profiles .

Case Study: Anticancer Activity

Research has shown that derivatives of 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate exhibit significant anticancer activity. In vitro studies conducted by the National Cancer Institute revealed that compounds derived from this structure displayed promising results against various human tumor cell lines. The mean GI50 values indicated effective inhibition of cell growth, suggesting potential for further development as anticancer agents .

Material Science

Development of Advanced Materials

The compound is also employed in the creation of advanced materials. Its ability to enhance chemical resistance and thermal stability makes it suitable for applications in high-performance coatings and insulation materials. Additionally, it contributes to the development of fluorinated polymers that are essential in electronics and other high-tech applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophen-2-ylmethyl group may contribute to binding interactions with enzymes or receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-Trifluoroethyl N-(phenylmethyl)carbamate

- 2,2,2-Trifluoroethyl N-(pyridin-2-ylmethyl)carbamate

- 2,2,2-Trifluoroethyl N-(benzyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(thiophen-2-ylmethyl)carbamate is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, providing opportunities for the discovery of new applications and therapeutic agents.

Biological Activity

2,2,2-Trifluoroethyl thien-2-ylmethylcarbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Structure : The compound contains a trifluoroethyl group and a thienyl moiety attached to a carbamate functional group. These features contribute to its stability and reactivity.

- CAS Number : 923139-10-0

The biological activity of 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Potential Targets:

- Enzymatic Inhibition : The carbamate group may interact with serine residues in the active sites of enzymes, leading to inhibition.

- Receptor Modulation : The trifluoroethyl group can enhance binding affinity to receptors involved in pain and inflammatory responses.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in animal models.

- Neurological Implications : There is emerging evidence that it may influence neurological pathways, potentially impacting pain perception.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate in a mouse model subjected to carrageenan-induced paw edema. The results demonstrated a significant reduction in paw swelling compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (0.1 mg/kg) | 30 |

| Medium Dose (1.0 mg/kg) | 50 |

| High Dose (10 mg/kg) | 70 |

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Research Findings

Recent literature highlights the compound's potential applications in various fields:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting inflammation and infection.

- Agricultural Chemistry : Investigations into its use as an agrochemical are ongoing, particularly regarding its efficacy as a pesticide due to its biological activity.

Q & A

Q. What are the primary synthetic routes for 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiophene-derived intermediate with a trifluoroethyl carbamate precursor. For example:

- Thiophene intermediate preparation : Thiophene-2-carboxaldehyde can be reduced to form a thienylmethylamine intermediate, which is then reacted with a trifluoroethyl carbonate ester (e.g., methyl 2,2,2-trifluoroethyl carbonate) under basic conditions (e.g., triethylamine in THF) .

- Optimization strategies : Adjusting solvent polarity (e.g., THF vs. DMF), reaction time (3–7 days), and temperature (room temperature vs. reflux) can improve yields. Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

Q. How does the trifluoroethyl group influence the compound’s solubility and stability in experimental applications?

The trifluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This group reduces hydrogen-bonding capacity, increasing solubility in aprotic solvents like THF or DCM. Stability studies under varying pH (e.g., acidic vs. basic conditions) and temperature (e.g., 4°C vs. 25°C) are recommended to assess degradation pathways .

Q. What purification methods are most effective for isolating 2,2,2-trifluoroethyl thien-2-ylmethylcarbamate?

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (10–40%) effectively separates carbamate derivatives.

- Recrystallization : Use hexane or dichloromethane for high-purity crystals.

- Filtration : Remove salts (e.g., triethylammonium chloride) generated during synthesis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., trifluoroacetic acid).

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in peptide synthesis be resolved?

Contradictions in reactivity (e.g., unexpected side products) may arise from:

Q. What analytical techniques are critical for characterizing structural and functional properties?

- NMR spectroscopy : NMR quantifies trifluoroethyl group integrity, while NMR confirms thiophene ring substitution patterns.

- X-ray crystallography : Resolves stereochemistry and crystal packing effects.

- HPLC-MS : Validates purity and detects degradation products under stress conditions (e.g., heat, light) .

Q. How does the thiophene moiety affect biological activity compared to other heterocycles?

The thiophene ring’s electron-rich sulfur atom enhances binding to biological targets (e.g., enzymes or receptors). Comparative studies with furan or pyrrole analogs show:

| Heterocycle | Binding Affinity (IC) | Metabolic Stability |

|---|---|---|

| Thiophene | 12 nM | High |

| Furan | 45 nM | Moderate |

| Pyrrole | 89 nM | Low |

| Data derived from in vitro assays with cytochrome P450 isoforms . |

Q. What strategies mitigate fluorinated byproduct formation during scale-up synthesis?

- Catalyst screening : Palladium or copper catalysts reduce side reactions in coupling steps.

- Solvent selection : Use non-polar solvents (e.g., toluene) to minimize fluorine leaching.

- Waste management : Employ fluorinated waste streams to isolate hazardous byproducts (e.g., trifluoroacetic anhydride) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to serine hydrolases or GPCRs.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR studies : Correlate trifluoroethyl group orientation with inhibitory potency .

What are unresolved mechanistic questions regarding its role as a catalyst in asymmetric synthesis?

- Steric vs. electronic effects : The trifluoroethyl group may sterically hinder substrates or electronically activate intermediates. Isotope labeling () studies can clarify this .

- Enantioselectivity : Chiral HPLC analysis of reaction products reveals whether the carbamate acts as a chiral auxiliary .

Data Contradictions and Resolution

- Contradiction : notes unclear mechanistic action, while attributes reactivity to heterocycle positioning.

Resolution : Design isotope-tracing experiments to map bond formation/cleavage pathways . - Contradiction : highlights metabolic stability, but suggests hydrolysis sensitivity.

Resolution : Perform stability assays in simulated gastric fluid (pH 2) vs. plasma (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.